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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of key oxo-nitrogen heterocycles,
including quinazolinones, pyrimidinones, pyridazinones, and isoquinolones. These scaffolds
are of significant interest in medicinal chemistry due to their diverse biological activities,
particularly in oncology and inflammation. This document summarizes recent findings on their
synthesis, biological evaluation, and mechanisms of action, with a focus on quantitative data,
detailed experimental protocols, and the elucidation of relevant signaling pathways.

Quinazolinone Derivatives: Synthesis and
Anticancer Activity

Quinazolinones are a prominent class of fused oxo-nitrogen heterocycles that have been
extensively investigated for their therapeutic potential. Several quinazolinone-based drugs,
such as gefitinib and erlotinib, have been approved for cancer therapy, primarily targeting
receptor tyrosine kinases.

Synthesis of Quinazolinone Scaffolds

A variety of synthetic methods have been developed for the preparation of the quinazolinone
core. A common and versatile approach is the Niementowski quinazoline synthesis, which
involves the condensation of anthranilic acid with formamide at elevated temperatures to yield
3,4-dihydro-4-oxoquinazoline. Another widely used method is the reaction of 2-
aminobenzonitriles with acid chlorides followed by cyclization.
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Experimental Protocol: Synthesis of 2,3-disubstituted quinazolin-4(1H)-ones via Zinc(ll)-
Catalysis

This protocol describes a radical-mediated pathway for quinazolinone synthesis using redox-
active amide ligand-loaded zinc compounds.

Materials:

0-amino amide/ester derivatives

Nitrile derivatives

Zinc(ll) catalyst with a redox-active amide ligand

Anhydrous solvent (e.g., Toluene)

Inert gas atmosphere (e.g., Nitrogen or Argon)
Procedure:

 In a flame-dried round-bottom flask under an inert atmosphere, dissolve the o-amino amide
or ester derivative (1.0 eq) in the anhydrous solvent.

e Add the nitrile derivative (1.2 eq) to the solution.
e Introduce the Zinc(ll) catalyst (0.1 eq).

e Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer
Chromatography (TLC).

e Upon completion, cool the reaction to room temperature.
e Remove the solvent under reduced pressure.

» Purify the crude product by column chromatography on silica gel using an appropriate eluent
system (e.g., ethyl acetate/hexane gradient) to afford the desired 2,3-disubstituted
quinazolin-4(1H)-one.
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Anticancer Activity and Quantitative Data

Quinazolinone derivatives have demonstrated potent anticancer activity against a wide range
of human cancer cell lines. Their primary mechanism of action often involves the inhibition of
key enzymes in cellular signaling pathways, such as the Epidermal Growth Factor Receptor
(EGFR) tyrosine kinase.

Compound Class Target Cell Line IC50 (pM) Reference

Quinazolinone-N-4-

fluorophenyl HepG-2 436 £0.3 [1]
derivatives
HCT116 7.34+0.7 [1]

6-(imidazo[1,2-

a]pyridin-6-
] ) Aurora A 0.084 [1]
ylquinazolin-4(3H)-
one derivatives
Aurora B 0.014 [1]
Thiazole-quinazoline
o MCF-7 2.86 £+ 0.31 [1]
derivatives
HepG-2 5.9+0.45 [1]
A549 14.79+1.03 [1]
2-Thioxoquinazolin-4-
o HelLa 1.85-2.81 [2]
one derivatives
MDA-MB-231 1.85-2.81 [2]

Signaling Pathways Modulated by Quinazolinones

The anticancer effects of many quinazolinone derivatives are attributed to their ability to inhibit
the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its
ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell
proliferation, survival, and migration. Quinazolinone-based inhibitors typically act as ATP-
competitive inhibitors, binding to the kinase domain of EGFR and preventing its
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autophosphorylation and subsequent activation of downstream pathways such as the PI3K/Akt
and MAPK pathways.

. Binds

—
Activates Activates Activates Cell Proliferation
EGRR RISk i A gl TR & Survival
Quinazolinone Inhibits

Inhibitor

Click to download full resolution via product page

EGFR signaling pathway inhibition by quinazolinones.

Pyrimidinone Heterocycles: Therapeutic Potential

Pyrimidinones, another class of oxo-nitrogen heterocycles, are integral components of nucleic
acids (uracil, thymine, and cytosine) and are found in numerous biologically active compounds.
Synthetic pyrimidinone derivatives have garnered significant attention for their broad
pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.

Synthesis of Pyrimidinone Derivatives

The Biginelli reaction is a classic and widely employed method for the synthesis of
dihydropyrimidinones. This one-pot, three-component condensation reaction involves an
aldehyde, a 3-ketoester, and urea or thiourea, typically under acidic catalysis.

Experimental Protocol: Biginelli Reaction for Dihydropyrimidinone Synthesis

Materials:

Aromatic aldehyde (1.0 eq)

Ethyl acetoacetate (1.0 eq)

Urea (1.5 eq)

Catalyst (e.g., HCI, p-toluenesulfonic acid)
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e Solvent (e.g., Ethanol)
Procedure:

 In a round-bottom flask, combine the aromatic aldehyde, ethyl acetoacetate, and urea in the
solvent.

e Add a catalytic amount of the acid.
o Reflux the reaction mixture for several hours, monitoring its progress by TLC.

o After completion, cool the reaction mixture to room temperature to allow the product to
crystallize.

o Collect the solid product by filtration and wash with a cold solvent.

» Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure
dihydropyrimidinone.

Anticancer Activity and Quantitative Data

Pyrimidinone derivatives have shown promising anticancer activity through various
mechanisms, including the inhibition of kinases involved in cell cycle regulation and signal
transduction.
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Compound Class Target Cell Line IC50 (pM) Reference
Pyridinone—
quinazoline MCF-7 9-15 [3][4]
derivatives
HelLa 9-15 [31[4]
HepG2 9-15 [3114]
Pyrimidine—

_ _ HCT-116 5.66 - 9.59 [5]
sulfonamide hybrids
Pyrimidinone—

, _ T-47D 7.56 [5]
sulfonamide hybrids
MDA-MB-231 6.86 [5]

Signaling Pathways Modulated by Pyrimidinones

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and
survival, and its aberrant activation is a hallmark of many cancers.[6] Several pyrimidinone
derivatives have been developed as potent inhibitors of PI3K and/or mTOR, thereby blocking
this critical cancer-promoting pathway.[5] Inhibition of PI3K prevents the phosphorylation of
PIP2 to PIP3, which in turn prevents the recruitment and activation of Akt. Downstream, this
leads to the deactivation of mMTOR and a subsequent reduction in protein synthesis and cell
proliferation.[7][8][9]
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PI3K/Akt/mTOR pathway inhibition by pyrimidinones.
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Pyridazinone Derivatives: A Versatile Scaffold

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen
atoms. This scaffold is present in a number of compounds with a wide range of biological
activities, including anti-inflammatory, analgesic, and anticancer effects.

Synthesis of Pyridazinone Derivatives

A common method for the synthesis of pyridazinones involves the condensation of y-ketoacids
with hydrazine hydrate. This reaction proceeds via the formation of a hydrazone intermediate,
which then undergoes intramolecular cyclization and dehydration to form the pyridazinone ring.

Experimental Protocol: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones
Materials:

o y-Ketoacid (e.g., 4-oxo-4-phenylbutanoic acid) (1.0 eq)

e Hydrazine hydrate (1.2 eq)

e Solvent (e.g., Ethanol or Acetic Acid)

Procedure:

e Dissolve the y-ketoacid in the chosen solvent in a round-bottom flask.

e Add hydrazine hydrate to the solution.

o Reflux the reaction mixture for several hours until the starting material is consumed
(monitored by TLC).

o Cool the reaction mixture to room temperature and pour it into ice-water.
o Collect the precipitated solid by filtration.
e Wash the solid with water and dry.

o Recrystallize the crude product from a suitable solvent to obtain the pure 6-aryl-4,5-
dihydropyridazin-3(2H)-one.
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Biological Activities and Quantitative Data

Pyridazinone derivatives have demonstrated significant potential as anti-inflammatory and
anticancer agents. Some derivatives have shown potent inhibitory activity against
cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapy.

Compound Class Target IC50 Reference
Ponalrestat Aldose Reductase 20 nM [8]
Zopolrestat Aldose Reductase 2.1 nM [8]

Signaling Pathways Modulated by Pyridazinones

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that
plays a critical role in cell growth, survival, and inflammation.[10] Aberrant activation of the
STATS3 signaling pathway is frequently observed in various cancers and inflammatory diseases.
[11] Some pyridazinone derivatives have been shown to inhibit the STAT3 pathway, thereby
exerting their anticancer and anti-inflammatory effects. Inhibition of STAT3 can occur through
various mechanisms, including the direct inhibition of STAT3 phosphorylation, dimerization, or
DNA binding.[12]
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STATS3 signaling pathway inhibition by pyridazinones.

Isoquinolone Derivatives: A Privileged Scaffold in
Medicinal Chemistry

© 2025 BenchChem. All rights reserved. 8/16 Tech Support


https://m.youtube.com/watch?v=2IljlsiXS4U
https://m.youtube.com/watch?v=2IljlsiXS4U
https://patents.google.com/patent/MXPA06010442A/en
https://www.researchgate.net/figure/Characterization-of-PI3K-activities-Panel-A-Northern-blot-analysis-and-RT-PCR-of-PI3K_fig3_12687973
https://www.semanticscholar.org/paper/Synthesis%2C-Spectroscopic-Characterization%2C-and-of-Daoui-Direkel/93015c1cc194d247ad28f4e318ca631d1e88a92e
https://www.benchchem.com/product/b1231892?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1231892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Isoquinolones are bicyclic oxo-nitrogen heterocycles that are found in numerous natural
products, particularly alkaloids, with a wide spectrum of pharmacological activities. Synthetic
isoquinolone derivatives have been extensively explored as potential therapeutic agents,
especially in the field of oncology.

Synthesis of Isoquinolone Scaffolds

Several named reactions are utilized for the synthesis of the isoquinolone core, including the
Bischler-Napieralski and Pictet-Gams reactions, which are suitable for preparing
dihydroisoquinolones. More recent methods often employ transition-metal-catalyzed C-H
activation and annulation reactions.

Experimental Protocol: Bischler-Napieralski Synthesis of Dihydroisoquinolones

Materials:

B-Phenylethylamine derivative

Acyl chloride or anhydride

Dehydrating agent/Lewis acid (e.g., POCIs, P20s)

Anhydrous solvent (e.g., Toluene, Acetonitrile)
Procedure:

o React the B-phenylethylamine derivative with an acyl chloride or anhydride to form the
corresponding N-acyl-B-phenylethylamine.

o Dissolve the resulting amide in an anhydrous solvent under an inert atmosphere.
e Add the dehydrating agent/Lewis acid (e.g., POCIs3) dropwise at 0 °C.

 Allow the reaction to warm to room temperature and then heat to reflux for several hours,
monitoring by TLC.

e Cool the reaction mixture and carefully quench with ice-water.
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» Basify the aqueous solution with a suitable base (e.g., NaOH or NH4OH).
o Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

e Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure.

» Purify the crude product by column chromatography to yield the dihydroisoquinolone.

Anticancer Activity and Quantitative Data

Many isoquinolone alkaloids and their synthetic derivatives have demonstrated potent cytotoxic
effects against various cancer cell lines. Their mechanisms of action are diverse and can
include DNA intercalation, inhibition of topoisomerase, and modulation of various signaling

pathways.
Compound Class Target Cell Line IC50 Reference
Lamellarin D IMR32 0.019 uM [13]
Hela 0.040 pM [13]
SH-SY5Y 0.023 uM [13]
Lamellarin Derivatives  Various Cancer Cells 38-110 nM [13]
Thiophene- o 0.1-1.85 pg/mL
isoquinolinone hybrids Culex pipiens larvae (LCs0) 4]

Experimental Workflows

The evaluation of novel oxo-nitrogen heterocycles as potential anticancer agents typically
follows a standardized workflow, from initial in vitro cytotoxicity screening to in vivo efficacy
studies.

© 2025 BenchChem. All rights reserved. 10/16 Tech Support


https://www.pubcompare.ai/protocol/HfQssosBwGXEOgesKt89/
https://www.pubcompare.ai/protocol/HfQssosBwGXEOgesKt89/
https://www.pubcompare.ai/protocol/HfQssosBwGXEOgesKt89/
https://www.pubcompare.ai/protocol/HfQssosBwGXEOgesKt89/
https://m.youtube.com/watch?v=g4eVMoiH2E4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1231892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis & Purification

of Compounds

In Vitro Cytotoxicity
Screening (MTT Assay)

Active Compounds

Mechanism of Action Studies

Promising |Candidates

Y

Western Blot Cell Cycle Analysis Kinase Inhibition In Vivo Efficacy Studies
(Protein Expression) (Flow Cytometry) Assay (Xenograft Model)
Pharmacokinetics &
Pharmacodynamics

Lead Optimization

Click to download full resolution via product page

General experimental workflow for anticancer drug discovery.

Detailed Experimental Protocols for Biological

Assays
MTT Assay for Cell Viability

© 2025 BenchChem. All rights reserved. 11/16 Tech Support


https://www.benchchem.com/product/b1231892?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1231892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a
colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular
oxidoreductase enzymes reflect the number of viable cells present. These enzymes are
capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple
color.

Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and
incubate for 24 hours to allow for cell attachment.

o Compound Treatment: Treat the cells with various concentrations of the test compounds and
a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 48 or 72
hours).

e MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at
37°C.

e Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as
DMSO or a solution of SDS in HCI, to dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a
microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the IC50 value, the concentration of the compound that inhibits 50% of cell
growth.

Western Blot for Protein Expression Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue
homogenate or cell extract. It uses gel electrophoresis to separate proteins by size, followed by
transfer to a membrane and probing with antibodies specific to the target protein.

Procedure:
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Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing
protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a protein
assay (e.g., BCA assay).

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl
sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride
(PVDF) or nitrocellulose membrane.

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the
protein of interest overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish
peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate
and visualize using an imaging system.

Cell Cycle Analysis by Flow Cytometry

Principle: Flow cytometry can be used to analyze the cell cycle distribution of a population of
cells by staining the DNA with a fluorescent dye, such as propidium iodide (P1). The amount of

fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of
cells in the GO/G1, S, and G2/M phases of the cell cycle.

Procedure:

o Cell Treatment and Harvesting: Treat cells with the test compound for a specified time, then
harvest the cells by trypsinization or scraping.

» Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
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o Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA dye
(e.g., PI) and RNase A (to prevent staining of RNA).

» Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

» Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in
each phase of the cell cycle.

In Vivo Xenograft Tumor Model

Principle: The in vivo xenograft model is used to evaluate the efficacy of anticancer compounds
in a living organism. Human cancer cells are implanted into immunocompromised mice, and
the effect of the test compound on tumor growth is monitored.

Procedure:

o Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10
million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

e Tumor Growth: Allow the tumors to grow to a palpable size.

e Compound Administration: Administer the test compound to the mice through a suitable
route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. A
control group receives the vehicle.

e Tumor Measurement: Measure the tumor volume periodically using calipers.

» Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and
further analysis (e.g., histopathology, biomarker analysis).

o Data Analysis: Compare the tumor growth in the treated group to the control group to
determine the antitumor efficacy of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 15/16 Tech Support


https://www.youtube.com/watch?v=OVaOCzKNrSA
https://www.researchgate.net/profile/Haji-Raja/publication/382053048_Green_and_Efficient_Synthesis_of_Dihydropyrimidinone_Analogues_via_Hpa-Clay_Catalyzed_Biginelli_Reaction/links/6690b914c1cf0d77ffcef651/Green-and-Efficient-Synthesis-of-Dihydropyrimidinone-Analogues-via-Hpa-Clay-Catalyzed-Biginelli-Reaction.pdf
https://www.ptglab.com/videos/western-blot/western-blot-protocol/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9617204/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9617204/
https://inmuno-oncologia.ciberonc.es/media/u05bc4ny/cell-prep-and-subcutaneous-tumor-inoculation.pdf
https://m.youtube.com/watch?v=zTz74OxYfWA
https://m.youtube.com/watch?v=b0MVzjeTzbk
https://m.youtube.com/watch?v=2IljlsiXS4U
https://www.youtube.com/watch?v=axrBelcaREU
https://patents.google.com/patent/MXPA06010442A/en
https://patents.google.com/patent/MXPA06010442A/en
https://www.researchgate.net/figure/Characterization-of-PI3K-activities-Panel-A-Northern-blot-analysis-and-RT-PCR-of-PI3K_fig3_12687973
https://www.semanticscholar.org/paper/Synthesis%2C-Spectroscopic-Characterization%2C-and-of-Daoui-Direkel/93015c1cc194d247ad28f4e318ca631d1e88a92e
https://www.semanticscholar.org/paper/Synthesis%2C-Spectroscopic-Characterization%2C-and-of-Daoui-Direkel/93015c1cc194d247ad28f4e318ca631d1e88a92e
https://www.semanticscholar.org/paper/Synthesis%2C-Spectroscopic-Characterization%2C-and-of-Daoui-Direkel/93015c1cc194d247ad28f4e318ca631d1e88a92e
https://www.pubcompare.ai/protocol/HfQssosBwGXEOgesKt89/
https://m.youtube.com/watch?v=g4eVMoiH2E4
https://www.benchchem.com/product/b1231892#literature-review-of-related-oxo-nitrogen-heterocycles
https://www.benchchem.com/product/b1231892#literature-review-of-related-oxo-nitrogen-heterocycles
https://www.benchchem.com/product/b1231892#literature-review-of-related-oxo-nitrogen-heterocycles
https://www.benchchem.com/product/b1231892#literature-review-of-related-oxo-nitrogen-heterocycles
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1231892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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